![molecular formula C17H23ClN2O6S B269566 5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B269566.png)
5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a morpholine ring, a chloro-substituted benzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a chloro-substituted benzene derivative to introduce the sulfonamide group.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzene sulfonamide intermediate.
Attachment of the Oxoethoxy Group: The oxoethoxy group is introduced via an esterification reaction, where an appropriate oxoethoxy derivative reacts with the morpholine-substituted benzene sulfonamide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amine derivatives of the sulfonamide group.
Substitution: Various functionalized benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity to certain receptors, while the chloro-substituted benzene ring can facilitate interactions with hydrophobic pockets in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(morpholin-4-yl)phenylamine: Shares the morpholine and chloro-substituted benzene features but lacks the sulfonamide and oxoethoxy groups.
5-Chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide: Similar structure but with a propyl group instead of the oxolan-2-ylmethyl group.
5-Chloro-2-(morpholin-4-yl)benzaldehyde: Contains the morpholine and chloro-substituted benzene features but has an aldehyde group instead of the sulfonamide and oxoethoxy groups.
Uniqueness
The uniqueness of 5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the morpholine ring and oxoethoxy group contribute to its binding affinity and specificity.
Properties
Molecular Formula |
C17H23ClN2O6S |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H23ClN2O6S/c18-13-3-4-15(26-12-17(21)20-5-8-24-9-6-20)16(10-13)27(22,23)19-11-14-2-1-7-25-14/h3-4,10,14,19H,1-2,5-9,11-12H2 |
InChI Key |
SKCSMNARFGREKH-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3 |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



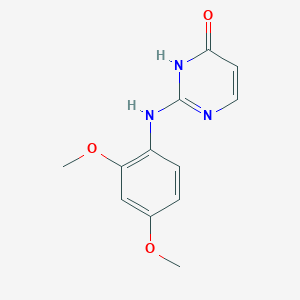
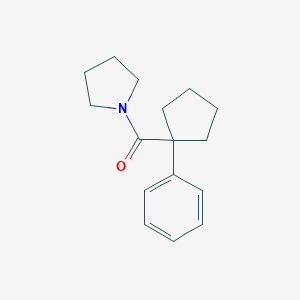
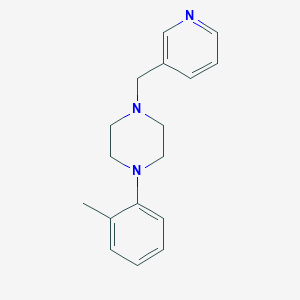
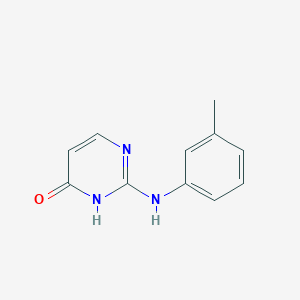
![(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B269496.png)
![1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine](/img/structure/B269498.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)
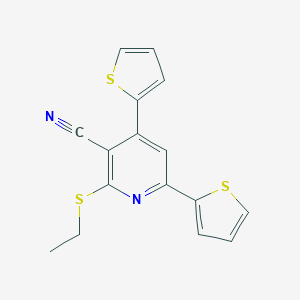
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
![2-[3-({3-Nitrobenzylidene}amino)-4-methylphenyl]-4-methyl-1,3-benzoxazole](/img/structure/B269528.png)
![DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B269529.png)
![3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
![5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269532.png)
